

how to administer 5,7-dimethoxyflavone in vivo

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Compound Focus: 5,7-Dimethoxyflavone

CAS No.: 21392-57-4

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Administration Protocols and Key Parameters

The following table summarizes the primary methods for in vivo administration of 5,7-DMF, as established in recent scientific literature.

Administration Method	Common Formulation	Typical Dosage	Dosing Regimen	Reported Outcomes
Oral Gavage	Suspension in saline [1] or 4% Tween 80 aqueous solution [2]	25 mg/kg/day [1] [3]	Once daily for 8 weeks [1] [3]	Improved muscle mass and function in aged mice [1]; Attenuated sarcopenic obesity in HFD-fed mice [3]
Oral Gavage	Suspension in saline [4]	40 mg/kg/day [4]	Once daily for a study-specific duration [4]	Inhibited hepatocellular carcinoma (HCC) progression in mice [4]
Oral Gavage	Suspension in saline [4]	80 mg/kg/day [4]	Once daily for a study-specific duration [4]	Inhibited hepatocellular carcinoma (HCC) progression in mice [4]
Oral Gavage	Suspension in 4% Tween 80 [2]	50 mg/kg [2]	Once daily for 60 days [2]	Demonstrated antidiabetic and hypolipidemic effects in

Administration Method	Common Formulation	Typical Dosage	Dosing Regimen	Reported Outcomes
				STZ-induced diabetic rats [2]
Oral Gavage	Suspension in 4% Tween 80 [2]	100 mg/kg [2]	Once daily for 60 days [2]	Demonstrated antidiabetic and hypolipidemic effects in STZ-induced diabetic rats [2]
Single Oral Administration	Solution or suspension (vehicle not specified) [5] [6]	10 mg/kg [5] [6]	Single dose for pharmacokinetic studies [5] [6]	Used for establishing baseline PK parameters (C _{max} , half-life, AUC) and tissue distribution [5]

Detailed Experimental Methodologies

Protocol 1: Chronic Administration for Disease Models

This protocol is adapted from studies on sarcopenia and hepatocellular carcinoma [4] [1] [3].

- **Test System:** C57BL/6J mice (commonly 18-month-old for aged models or 4-week-old for diet-induced models).
- **Test Compound:** 5,7-DMF, purity $\geq 99\%$ [4].
- **Formulation:** Suspend 5,7-DMF powder in sterile saline [4] [1] [3] or a 4% (v/v) Tween 80 aqueous solution [2]. Vortex and/or sonicate the mixture to achieve a homogeneous suspension before administration.
- **Dosage and Regimen:**
 - **Low Dose:** 25 mg/kg/day [1] [3]
 - **Medium Dose:** 40-50 mg/kg/day [4] [2]
 - **High Dose:** 50-80 mg/kg/day [4] [2]
- **Administration:**
 - Administer via **oral gavage** once daily.
 - Treatment duration in chronic studies typically ranges from **8 to 12 weeks**.

- Control groups receive an equivalent volume of the vehicle alone.

Protocol 2: Single-Dose Pharmacokinetic Study

This protocol is used to characterize the absorption and distribution of 5,7-DMF [5] [6].

- **Test System:** Mice.
- **Formulation:** Information on the vehicle for PK studies is not explicitly detailed in the searched results.
- **Dosage:** A single dose of **10 mg/kg** is administered via oral gavage [5] [6].
- **Sample Collection:**
 - Collect blood plasma/serum and tissues (e.g., liver, kidney, brain, intestine, muscle, fat) at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) [5].
- **Bioanalysis:**
 - Quantify 5,7-DMF concentrations using a validated **LC-MS/MS** method [6].
 - The method should have a low lower limit of quantification (LLOQ of 2 ng/mL is reported) for accurate terminal phase capture [6].

Pharmacokinetic and Pharmacodynamic Insights

Understanding the compound's behavior in the body is crucial for designing effective studies.

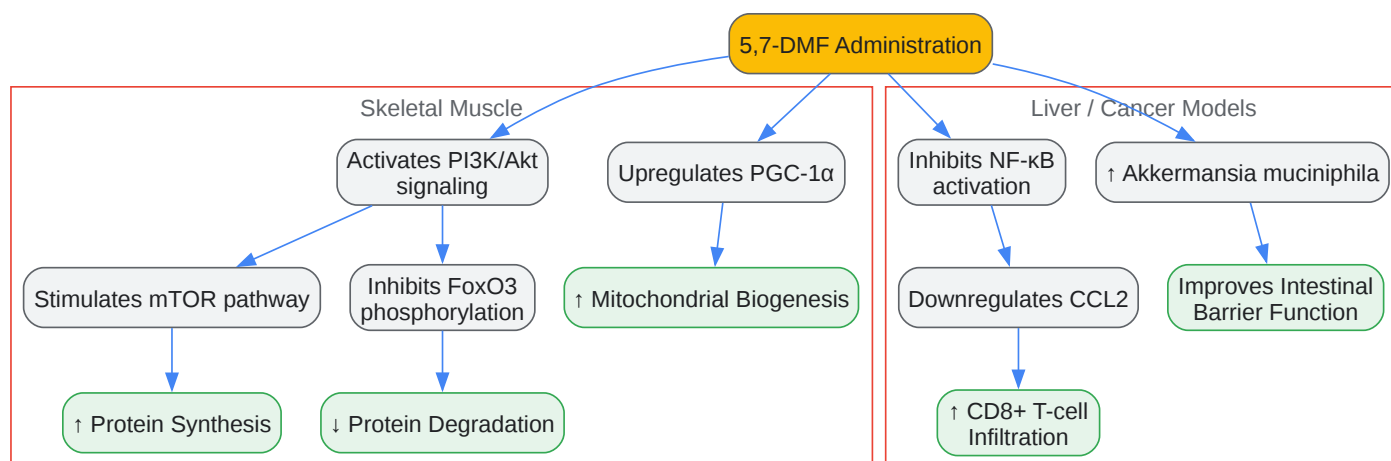
Pharmacokinetic Profile

A single 10 mg/kg oral dose in mice reveals [5]:

- **Rapid Absorption:** Peak plasma concentrations (C_{\max}) are reached within 30 minutes.
- **Extensive Tissue Distribution:** The compound is widely distributed, with most tissues showing higher (C_{\max}) than plasma. The highest concentrations are found in the gut, liver, and kidney. It also demonstrates significant penetration into the brain.
- **Key PK Parameters:**
 - (C_{\max}): 1870 ± 1190 ng/mL
 - (AUC_t): 532 ± 165 h·ng/mL
 - Terminal half-life ($t_{1/2}$): 3.40 ± 2.80 hours

Mechanism of Action and Key Pathways

The diagrams below summarize the primary molecular mechanisms of 5,7-DMF identified in preclinical models.



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Critical Considerations for Experimental Design

- **Vehicle Selection:** For chronic studies, saline or 4% Tween 80 are well-tolerated. For in vitro stock solutions, DMSO is commonly used at high concentrations (e.g., 100 mg/mL) [7], but appropriate dilution into aqueous vehicles is necessary for in vivo dosing to avoid toxicity.
- **Dosage Justification:** The 25-50 mg/kg/day range is effective for chronic metabolic and muscle-related conditions, while higher doses (80-100 mg/kg) may be required for robust anti-tumor efficacy.
- **Tissue Collection:** Based on PK data, collect tissues of interest within 30 minutes to 4 hours post-final dose for maximum compound levels, ensuring pharmacologically relevant exposure at the target site [5].

I hope these detailed application notes assist in your research planning. Should you require further clarification on specific methodologies, please feel free to ask.

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